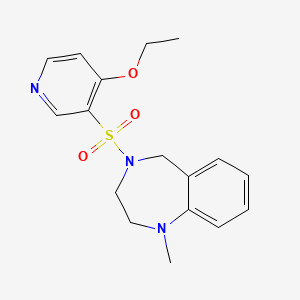
6-Chloro-1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 6-Chloro-1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
Studies have shown that the compound can induce changes in various biochemical and physiological processes in the body. For instance, it has been shown to increase the levels of brain-derived neurotrophic factor, a protein that plays a crucial role in neuronal survival and plasticity. Additionally, it has been shown to reduce oxidative stress and inflammation, both of which are implicated in the pathogenesis of several diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Chloro-1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine is its potency and selectivity. It exhibits high affinity for its target receptors, making it an ideal tool for studying the underlying mechanisms of various diseases. However, one of the main limitations of the compound is its relatively short half-life, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the study of 6-Chloro-1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine. One of the most promising areas of research is the development of novel therapeutic agents based on the compound's structure. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential applications in other fields, such as cancer research and drug addiction.
Conclusion
In conclusion, 6-Chloro-1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine is a promising compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Its potency and selectivity make it an ideal tool for studying the underlying mechanisms of various diseases, and its therapeutic effects make it a promising candidate for the treatment of mental disorders. Further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields.
Synthesis Methods
The synthesis of 6-Chloro-1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine involves the reaction of 1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine with thionyl chloride and chloroacetyl chloride. The resulting compound is purified by column chromatography to obtain the final product.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of mental disorders such as schizophrenia and depression.
properties
IUPAC Name |
6-chloro-1-(1-methylimidazol-4-yl)sulfonyl-2,3,4,5-tetrahydro-1-benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-17-9-14(16-10-17)21(19,20)18-8-3-2-5-11-12(15)6-4-7-13(11)18/h4,6-7,9-10H,2-3,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRORUGHAAXIPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCCC3=C2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)
![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)
![3-Methyl-5-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7359552.png)


![[6-(4-Tert-butyl-3-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7359572.png)

![3-[2-[(1,1-Dioxothian-4-yl)methylamino]-1-hydroxypropan-2-yl]phenol](/img/structure/B7359584.png)
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-3-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)propanamide](/img/structure/B7359590.png)
![4-Tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]sulfonylpiperidin-3-ol](/img/structure/B7359602.png)
![2-[4-(2,2-Dimethylpropylsulfonyl)-1,4-diazepan-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7359607.png)
![3-bromo-5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]pyridine](/img/structure/B7359615.png)